molecular formula C12H8I2S2 B3067255 2-Iodophenyl disulfide CAS No. 87797-73-7

2-Iodophenyl disulfide

Cat. No.: B3067255
CAS No.: 87797-73-7
M. Wt: 470.1 g/mol
InChI Key: XKXXKCBAWRUHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodophenyl disulfide is an organic compound characterized by the presence of an iodine atom and a disulfide bond attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodophenyl disulfide can be synthesized through the oxidation of 2-iodothiophenol. A common method involves the use of iodine as the oxidizing agent:

2C6H4IS+I2C6H4IS2C6H4I+2HI2 \text{C}_6\text{H}_4\text{IS} + \text{I}_2 \rightarrow \text{C}_6\text{H}_4\text{IS}_2\text{C}_6\text{H}_4\text{I} + 2 \text{HI} 2C6​H4​IS+I2​→C6​H4​IS2​C6​H4​I+2HI

Hydrogen peroxide can also be used as an alternative oxidant .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Iodophenyl disulfide undergoes various types of chemical reactions, including:

    Reduction: The disulfide bond can be reduced to thiol groups using reducing agents such as sodium borohydride.

    Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

    Reduction: 2-Iodothiophenol.

    Substitution: Various substituted phenyl disulfides depending on the nucleophile used.

Scientific Research Applications

2-Iodophenyl disulfide has several applications in scientific research:

    Biology: Studied for its potential role in redox biology and as a model compound for disulfide bond formation in proteins.

    Medicine: Investigated for its potential therapeutic applications due to its redox properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

    Diphenyl disulfide: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    2-Bromophenyl disulfide: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

Uniqueness

2-Iodophenyl disulfide is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific synthetic transformations that are not possible with other disulfides. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1-iodo-2-[(2-iodophenyl)disulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8I2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXXKCBAWRUHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SSC2=CC=CC=C2I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8I2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327694
Record name di(2-iodophenyl) disulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87797-73-7
Record name di(2-iodophenyl) disulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-IODOPHENYL DISULFIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodophenyl disulfide
Reactant of Route 2
Reactant of Route 2
2-Iodophenyl disulfide
Reactant of Route 3
Reactant of Route 3
2-Iodophenyl disulfide
Reactant of Route 4
Reactant of Route 4
2-Iodophenyl disulfide
Reactant of Route 5
Reactant of Route 5
2-Iodophenyl disulfide
Reactant of Route 6
Reactant of Route 6
2-Iodophenyl disulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.